Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for mapping cerebral adenosine A2A receptors (A2ARs) using Positron Emission Tomography (PET) imaging. [(11)C]Preladenant exhibits favorable brain kinetics and suitable characteristics for use as an A2AR PET tracer. []
Relevance: While structurally distinct from 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, [(11)C]Preladenant shares a core pyrimidine structure. Additionally, both compounds feature a piperazine ring system, a common motif in medicinal chemistry, suggesting potential for shared biological targets or activities. [(11)C]Preladenant's successful application as a PET tracer highlights the potential of similar structures, like 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, for use in neuroimaging or as probes for studying receptor interactions. []
Compound Description: This series of compounds acts as potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation. They have demonstrated various biological effects, including suppressing neointima formation in rat carotid arteries following balloon injury upon oral administration. []
Relevance: The 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives share a key structural feature with 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine: the presence of a piperazine ring substituted at the 4-position with an acyl group. This structural similarity suggests that 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine might also interact with similar biological targets, particularly those involved in PDGFR signaling pathways. []
Compound Description: PF-06700841 is a dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) currently in Phase II clinical development for autoimmune diseases. []
Relevance: Both PF-06700841 and 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine belong to a class of compounds containing a pyrimidine ring, a core structure found in numerous bioactive molecules. The presence of this shared structural element hints at the possibility of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine exhibiting activity towards JAK/STAT signaling pathways or other targets relevant to autoimmune diseases, as observed with PF-06700841. []
Compound Description: This series of compounds displays significant antibacterial activity, particularly against gram-negative bacteria, including Pseudomonas aeruginosa. The most potent members include 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, which demonstrate greater in vitro and in vivo activity against gram-negative bacteria than piromidic acid. []
Relevance: Both 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and the 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acid derivatives share a pyrimidine ring core structure substituted with a piperazine ring. This structural similarity, coupled with the established antibacterial activity of the latter, suggests that 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine might also possess antimicrobial properties, particularly against gram-negative bacteria. []
Compound Description: SCH 66712 is a potent mechanism-based inactivator of human cytochrome P450 2D6 (CYP2D6) exhibiting type I binding spectra. []
Relevance: While structurally distinct from 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, SCH 66712 shares a crucial structural motif: a pyrimidine ring substituted with a piperazine ring at the 2-position. This shared structural element, along with SCH 66712's demonstrated interaction with CYP2D6, suggests that 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine may also exhibit interactions with cytochrome P450 enzymes or possess potential for metabolic modulation. []
Compound Description: MCI-225 is a novel antidepressant that selectively inhibits noradrenaline (NA) uptake and antagonizes the 5-HT3 receptor. [, ]
Relevance: Although 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and MCI-225 differ in their core heterocyclic structure (pyrimidine vs. thieno[2,3-d]pyrimidine), both compounds feature a piperazine ring directly attached to the core structure. This shared structural motif, along with the known antidepressant activity of MCI-225, raises the possibility of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine interacting with similar neurotransmitter systems or possessing potential therapeutic applications in the central nervous system. [, ]
Compound Description: This series of compounds, including its 1-[2-hydroxy-3-(4-aryl-1-piperazinyl)]propyl counterparts, exhibit analgesic activity in the "writhing syndrome" test. Some members also display strong analgesic activity in the "hot plate" test and possess sedative effects by suppressing spontaneous locomotor activity and prolonging barbiturate sleep time in mice. [, ]
Relevance: Both 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and the 1-[3-(4-aryl-1-piperazinyl)]propyl derivatives share a piperazine ring as a key structural element. The presence of this common motif, coupled with the demonstrated analgesic and sedative properties of the latter compounds, suggests that 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine might also interact with similar targets in the central nervous system and potentially exhibit pain-relieving or sedative effects. [, ]
2,4-Diamino-6-piperidinyl-pyrimidine-3-N-oxide
Compound Description: This compound is synthesized from a reaction involving cyanamide, a cyanoacetic acid ester, and piperidine. []
Relevance: Although structurally distinct from 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide shares the presence of a piperidine ring. This structural similarity indicates a potential for 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine to act as a scaffold for further modifications and exploration of biological activities related to piperidine-containing compounds. []
Compound Description: This compound exhibits potential for use in cancer treatment, specifically tumor therapy. The invention focuses on new salts of this compound, including its (D)-tartrate, (L)-tartrate, succinate, and malonate salts. []
Relevance: Both 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide and 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine share a common structural feature: a pyrimidine ring. This similarity suggests a potential for 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine to interact with targets relevant to cancer cell growth or survival, warranting further investigation into its potential anticancer properties. []
Compound Description: This series of compounds was synthesized and evaluated for their binding affinity to adrenergic receptors and their ability to lower blood glucose levels in insulin-resistant hyperglycemic ob/ob mice. []
Relevance: While 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and the substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines differ in their core structures, both incorporate a piperazine ring. This shared feature, combined with the demonstrated hypoglycemic activity of the latter, suggests that 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine might also influence glucose metabolism or interact with targets related to insulin signaling, making it a potential candidate for investigating antidiabetic properties. []
Compound Description: This class of compounds exhibits in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. Notably, compound 4-[4-(3,5-dimethylpiperidin-1-yl)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethylbenzonitrile (5n) demonstrated potent activity, inhibiting M. tuberculosis H37Rv completely (99%) at a minimum inhibitory concentration (MIC) of 3.12 µg/mL. []
Relevance: Although structurally distinct from 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, the 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines highlight the potential of similar structures for antimycobacterial activity. Both classes share a piperazine or piperidine ring, suggesting that 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine might possess unexplored antimycobacterial properties and warrant further investigation. []
Compound Description: AZD9362 is a potent, selective, orally bioavailable, and efficacious inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). []
Relevance: Both AZD9362 and 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine share a core pyrimidine ring structure. Additionally, they both incorporate a piperidine ring within their structures. This structural similarity, combined with AZD9362's activity as an IGF-1R inhibitor, suggests that 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine might also exhibit interactions with IGF-1R signaling pathways or possess potential as a therapeutic agent for diseases where IGF-1R is implicated. []
Substituted derivatives of 4-(4-piperidin-4-yl-piperazin-1-yl)-azepan
Compound Description: This group of compounds acts as neurokinin antagonists. []
Relevance: While structurally distinct from 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, the substituted derivatives of 4-(4-piperidin-4-yl-piperazin-1-yl)-azepan highlight the relevance of piperidine-containing compounds in neurological applications. The presence of a piperidine ring in both 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and these neurokinin antagonists suggests potential for shared pharmacological activities, potentially involving neurotransmitter modulation or interaction with neuronal signaling pathways. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.